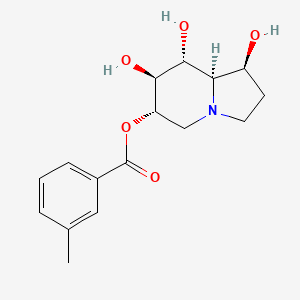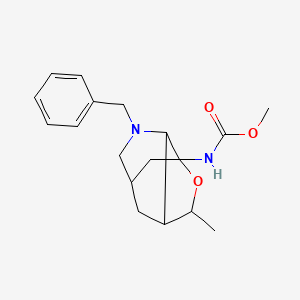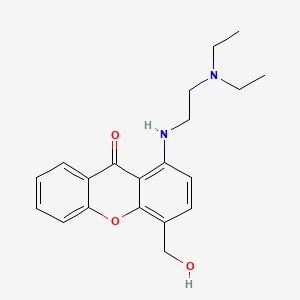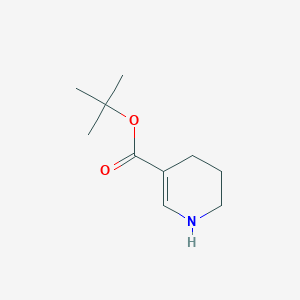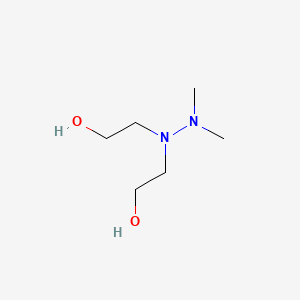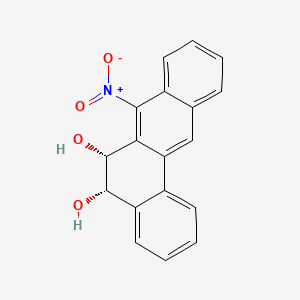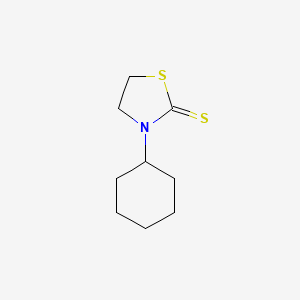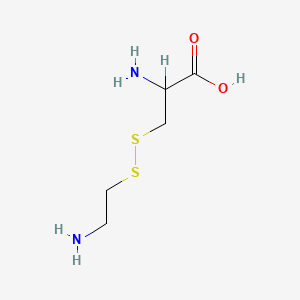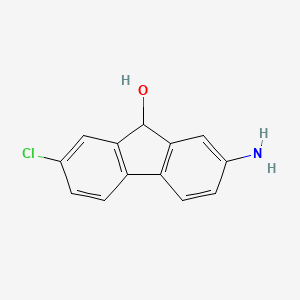
((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid is a complex organobismuth compound with the molecular formula C6H9BiNaO6S3+ It is known for its unique structure, which includes bismuth atoms coordinated with sulfur and carboxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid typically involves the reaction of bismuth salts with thioglycolic acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex coordination chemistry, making it valuable for the synthesis of novel compounds .
Biology
In biological research, this compound has been studied for its potential antimicrobial properties. The presence of bismuth, known for its antimicrobial activity, makes it a candidate for developing new antimicrobial agents .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development .
Industry
In the industrial sector, this compound is used in the production of specialized materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in materials science and catalysis .
Wirkmechanismus
The mechanism of action of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bismuth atoms in the compound can form coordination complexes with sulfur-containing amino acids, disrupting the normal function of proteins. This interaction can lead to antimicrobial effects by inhibiting the activity of essential enzymes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylenebis(thioacetic acid): Similar in structure but lacks the bismuth component.
Thioacetic acid: Contains sulfur but does not have the complex coordination seen in ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid.
Uniqueness
This compound is unique due to the presence of bismuth, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6267-15-8 |
|---|---|
Molekularformel |
C6H9BiO6S3 |
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
2-[bis(carboxymethylsulfanyl)bismuthanylsulfanyl]acetic acid |
InChI |
InChI=1S/3C2H4O2S.Bi/c3*3-2(4)1-5;/h3*5H,1H2,(H,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
ZZZOTEFWAQZZOL-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)O)S[Bi](SCC(=O)O)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


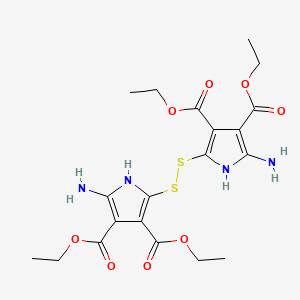
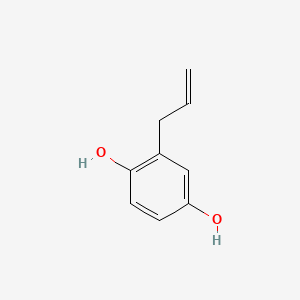
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)
